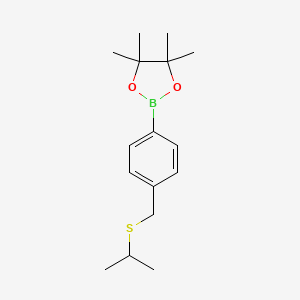

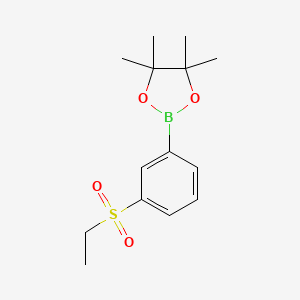

3-Ethylsulfonylphenylboronic acid, pinacol ester; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethylsulfonylphenylboronic acid, pinacol ester is a chemical compound with the molecular formula C14H21BO4S . It has a molecular weight of 296.2 g/mol . This compound is often used in pharmaceutical testing .

Synthesis Analysis

Pinacol boronic esters, such as 3-Ethylsulfonylphenylboronic acid, pinacol ester, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but recent studies have reported catalytic protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis

The InChI code for 3-Ethylsulfonylphenylboronic acid, pinacol ester is1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 . This suggests that the compound has a complex structure with multiple functional groups. Physical And Chemical Properties Analysis

3-Ethylsulfonylphenylboronic acid, pinacol ester has a molecular weight of 296.2 g/mol . The compound is typically stored at refrigerated temperatures .Aplicaciones Científicas De Investigación

Catalyst-Transfer Suzuki–Miyaura Coupling

3-Ethylsulfonylphenylboronic acid, pinacol ester, serves as a critical reagent in catalyst-transfer Suzuki–Miyaura coupling reactions. This process has enabled the synthesis of hyperbranched polythiophenes with nearly 100% branching, illustrating the compound's utility in creating advanced polymeric materials with specific electrical properties suitable for electronic applications (Segawa, Higashihara, & Ueda, 2013).

Organic Synthesis and Material Science

The compound is also instrumental in organic synthesis and material science, where its inclusion in reactions leads to the formation of allene-bearing tertiary or quaternary carbon stereogenic centers. Such chemical transformations are valuable for the synthesis of complex molecules with high stereochemical control, which is crucial in the development of pharmaceuticals and fine chemicals (Jung & Hoveyda, 2012).

Phosphorescence Properties

A fascinating aspect of simple arylboronic esters, closely related to 3-Ethylsulfonylphenylboronic acid, pinacol ester, is their unexpected room-temperature phosphorescence in the solid state. This discovery opens new avenues for the use of such compounds in the development of organic phosphorescent materials for optoelectronic devices, without the need for heavy atoms or carbonyl groups traditionally required for triplet excited state generation (Shoji et al., 2017).

Drug Delivery Systems

In the realm of biomedical engineering, boronic acid esters have been explored for their potential in drug delivery systems. The unique properties of these compounds, such as their responsiveness to specific biological stimuli, make them suitable candidates for the design of targeted therapy vehicles. However, their susceptibility to hydrolysis at physiological pH poses challenges that need to be addressed for their effective use in pharmacological applications (Achilli et al., 2013).

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

In the suzuki–miyaura reaction, boronic esters undergo transmetalation, a process where they transfer their organic group from boron to a metal catalyst .

Biochemical Pathways

Boronic esters are known to participate in the suzuki–miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis and are present in many biochemical pathways.

Result of Action

As a participant in the suzuki–miyaura reaction, this compound would contribute to the formation of carbon-carbon bonds, which could lead to the synthesis of various organic compounds .

Action Environment

It’s known that the ph can strongly influence the rate of hydrolysis of some phenylboronic pinacol esters . Therefore, environmental factors such as pH could potentially influence the action of 3-Ethylsulfonylphenylboronic acid, pinacol ester.

Propiedades

IUPAC Name |

2-(3-ethylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-20(16,17)12-9-7-8-11(10-12)15-18-13(2,3)14(4,5)19-15/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOADIUKJNYYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.